molecular formula C8H16O3 B14153639 Carbonic acid, ethyl pentyl ester CAS No. 221171-41-1

Carbonic acid, ethyl pentyl ester

Cat. No.: B14153639
CAS No.: 221171-41-1
M. Wt: 160.21 g/mol
InChI Key: BQZQELQEOWCZLR-UHFFFAOYSA-N
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Description

Carbonic acid, ethyl pentyl ester (CAS No.: Not explicitly provided in evidence), also known as ethyl pentyl carbonate, is a dialkyl carbonate with the molecular formula C₈H₁₆O₃. Structurally, it consists of a central carbonate group (O=C(O-)₂) bonded to an ethyl group (-OCH₂CH₃) and a pentyl group (-OCH₂CH₂CH₂CH₂CH₃). Dialkyl carbonates like this are typically synthesized via transesterification reactions or from phosgene derivatives .

Dialkyl carbonates generally exhibit moderate hydrophobicity, with properties influenced by alkyl chain length. For instance, shorter chains (e.g., dimethyl carbonate) are volatile solvents, while longer chains (e.g., dipentyl carbonate) have higher boiling points and lower volatility.

Properties

CAS No.

221171-41-1

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

ethyl pentyl carbonate

InChI

InChI=1S/C8H16O3/c1-3-5-6-7-11-8(9)10-4-2/h3-7H2,1-2H3

InChI Key

BQZQELQEOWCZLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, ethyl pentyl ester typically involves the esterification reaction between carbonic acid and ethyl pentyl alcohol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the ester. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Comparison with Similar Compounds

Carbonic Acid Esters (Dialkyl Carbonates)

Table 1: Comparison of Dialkyl Carbonates

Compound Molecular Formula Alkyl Groups Key Properties/Applications Evidence Reference
Dimethyl carbonate C₃H₆O₃ Methyl Volatile solvent, low toxicity, used in green chemistry. General Knowledge
Diethyl carbonate C₅H₁₀O₃ Ethyl Intermediate in pharmaceuticals, higher boiling point (~126°C). General Knowledge
Carbonic acid, butyl ethyl ester C₇H₁₄O₃ Butyl + Ethyl Found in microalgae cultures; potential industrial applications.
Ethyl pentyl carbonate C₈H₁₆O₃ Ethyl + Pentyl Likely higher molecular weight (~160 g/mol), lower volatility. Inferred

Key Findings :

  • Chain Length Effects : Increasing alkyl chain length (e.g., ethyl → pentyl) reduces volatility and enhances hydrophobicity. Ethyl pentyl carbonate is expected to have a boiling point higher than diethyl carbonate but lower than dipentyl carbonate.
  • Applications : Shorter-chain carbonates (e.g., dimethyl) are used as solvents, while longer chains may serve as plasticizers or specialty chemicals .

Carboxylic Acid Esters

Carboxylic acid esters (RCOOR') differ structurally from carbonic acid esters but share functional group similarities.

Table 2: Comparison with Carboxylic Acid Esters

Compound Molecular Formula Structure Key Properties/Applications Evidence Reference
Acetic acid, pentyl ester C₇H₁₄O₂ CH₃COO(CH₂)₄CH₃ Fruity aroma; used in food flavoring (e.g., apples, cheese).
Butanoic acid, ethyl ester C₆H₁₂O₂ CH₃CH₂COOCH₂CH₃ Fruity notes; contributes to cheese and fermented beverage aromas.
Ethyl pentyl carbonate C₈H₁₆O₃ O=C(OCH₂CH₃)(OCH₂CH₂CH₂CH₂CH₃) Likely less reactive than carboxylic esters; potential industrial uses. Inferred

Key Findings :

  • Reactivity : Carboxylic acid esters undergo hydrolysis more readily than carbonic acid esters due to the stability of the carbonate group.
  • Flavor Contributions : Carboxylic esters (e.g., pentyl acetate) are critical in food aromas, while carbonic acid esters are less associated with flavor profiles .

Organophosphorus Esters

Though structurally distinct, organophosphorus esters (e.g., O,O-dialkyl-O-chloromethylchloroformimino phosphates) provide insights into ester reactivity and toxicity.

Table 3: Reactivity and Toxicity Comparison

Compound Type Example Key Properties Evidence Reference
Organophosphorus esters O,O-diethyl-O-chloromethylchloroformimino phosphate Inhibits acetylcholinesterase (neurotoxic).
Carbonic acid esters Ethyl pentyl carbonate Low toxicity; limited enzyme inhibition. Inferred

Key Findings :

  • Toxicity: Organophosphorus esters are potent neurotoxins, while carbonic acid esters are generally safer and non-neurotoxic .

Analytical Methods for Ester Characterization

Ethyl pentyl carbonate and analogs can be analyzed using gas chromatography-mass spectrometry (GC-MS) with internal standards (ISTDs) such as linalool or toluene-d6. For example:

  • ISTD Selection: Compounds like acetic acid, pentyl ester, and butanoic acid esters are used for area normalization in calibration curves .
  • Retention Time Matching: Linalool (rt=14.0 min) is effective for analytes like 1-octanol (rt=14.3 min), a principle applicable to ethyl pentyl carbonate .

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